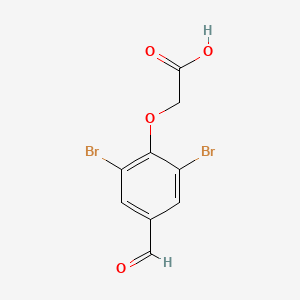

2-(2,6-Dibromo-4-formylphenoxy)acetic acid

Description

2-(2,6-Dibromo-4-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H6Br2O4 It is characterized by the presence of two bromine atoms, a formyl group, and a phenoxyacetic acid moiety

Properties

IUPAC Name |

2-(2,6-dibromo-4-formylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBGQXJHDUHMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCC(=O)O)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromo-4-formylphenoxy)acetic acid typically involves the bromination of 4-formylphenoxyacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring. The process involves the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of 2-(2,6-Dibromo-4-formylphenoxy)acetic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromo-4-formylphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(2,6-Dibromo-4-carboxyphenoxy)acetic acid.

Reduction: 2-(2,6-Dibromo-4-hydroxymethylphenoxy)acetic acid.

Substitution: Products depend on the nucleophile used, such as 2-(2,6-Dibromo-4-aminophenoxy)acetic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a phenoxyacetic acid backbone with two bromine substituents and a formyl group. Its structural characteristics contribute to its reactivity and potential biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through:

- Oxidation : Converting the formyl group to a carboxylic acid.

- Reduction : Reducing the formyl group to an alcohol.

- Substitution Reactions : Replacing bromine atoms with various nucleophiles.

Research indicates that derivatives of 2-(2,6-dibromo-4-formylphenoxy)acetic acid exhibit significant biological activities:

- Anticancer Activity : Studies have shown that certain derivatives possess potent antiproliferative effects against cancer cell lines. For instance, one derivative demonstrated an IC50 value ranging from 0.06 to 0.17 µM against A549 lung cancer cells, indicating strong activity compared to standard chemotherapeutics like Combretastatin-A4 .

- Antimicrobial Properties : Derivatives have been evaluated for their antimicrobial activity against various bacterial strains. Some compounds derived from this structure exhibited promising results in inhibiting bacterial growth .

Medicinal Chemistry

The compound is being investigated as a pharmaceutical intermediate due to its structural features that allow for further modifications leading to bioactive molecules. Its derivatives are being explored for potential use in drug development targeting specific diseases.

Anticancer Activity Case Study

A study published in Nature Communications reported that specific derivatives synthesized from 2-(2,6-dibromo-4-formylphenoxy)acetic acid were effective in inhibiting cell growth in live cell imaging systems. The research identified KIF11 as a high-affinity target, suggesting that inhibition of this protein could trap cancer cells in mitosis, leading to cell death .

Antimicrobial Activity Case Study

Another study focused on synthesizing derivatives for evaluating their antibacterial properties against gram-positive and gram-negative bacteria. The results indicated that certain derivatives showed significant antibacterial activity compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromo-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,6-Dichloro-4-formylphenoxy)acetic acid

- 2-(2,6-Difluoro-4-formylphenoxy)acetic acid

- 2-(2,6-Diiodo-4-formylphenoxy)acetic acid

Uniqueness

2-(2,6-Dibromo-4-formylphenoxy)acetic acid is unique due to the presence of bromine atoms, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

2-(2,6-Dibromo-4-formylphenoxy)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, characterization, and biological effects, particularly focusing on antibacterial and anticancer properties.

Synthesis and Characterization

The compound can be synthesized through various chemical routes, often involving the reaction of 2-formylphenoxyacetic acid with dibrominated phenolic compounds. The synthesis process typically includes steps such as:

- Formation of the phenoxyacetic acid derivative : This involves the reaction of 2-formylphenoxyacetic acid with appropriate brominated compounds.

- Characterization Techniques : The synthesized compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm their structures.

Antibacterial Activity

Research has shown that derivatives of 2-(2,6-dibromo-4-formylphenoxy)acetic acid exhibit notable antibacterial properties. For instance, studies have demonstrated that related azomethine derivatives synthesized from 2-formylphenoxyacetic acid showed significant inhibition against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicated that some compounds were comparable to standard antibiotics like Ciprofloxacin.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 2a | Staphylococcus aureus | 32 | 20 |

| 2b | Escherichia coli | 16 | 22 |

| Ciprofloxacin | Staphylococcus aureus | 8 | 25 |

These findings suggest that modifications in the structure of phenoxyacetic acids can enhance their antibacterial efficacy.

Anticancer Activity

Additionally, studies have explored the anticancer potential of compounds derived from similar structural frameworks. A recent investigation into benzofuran derivatives indicated that modifications in the molecular structure can lead to increased cytotoxicity against various cancer cell lines, including A549 (lung cancer) and ME-180 (cervical cancer) . The introduction of specific substituents on the benzofuran scaffold was shown to enhance antiproliferative activity significantly.

Table 2: Anticancer Activity against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzofuran 6a | A549 | 5.0 |

| Benzofuran 10h | ME-180 | 3.5 |

| Control | DMSO | >50 |

The mechanism by which these compounds exert their biological effects is multifaceted. For antibacterial activity, it is believed that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. In the case of anticancer activity, these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways or by generating reactive oxygen species (ROS), leading to oxidative stress .

Case Studies

Several studies have highlighted the effectiveness of dibrominated phenoxyacetic acids in both antibacterial and anticancer applications:

- Antibacterial Study : A study evaluated a series of azomethine derivatives derived from phenoxyacetic acids, demonstrating that several compounds exhibited potent antibacterial activity comparable to established antibiotics .

- Anticancer Research : Another investigation into benzofuran derivatives revealed significant cytotoxic effects against various human cancer cell lines, suggesting that structural modifications could lead to enhanced therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.